TIE-2 and Aurora inhibitor 1

Beschreibung

Eigenschaften

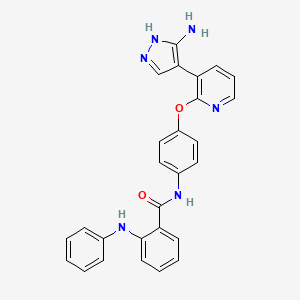

Molekularformel |

C27H22N6O2 |

|---|---|

Molekulargewicht |

462.5 g/mol |

IUPAC-Name |

N-[4-[3-(5-amino-1H-pyrazol-4-yl)pyridin-2-yl]oxyphenyl]-2-anilinobenzamide |

InChI |

InChI=1S/C27H22N6O2/c28-25-23(17-30-33-25)21-10-6-16-29-27(21)35-20-14-12-19(13-15-20)32-26(34)22-9-4-5-11-24(22)31-18-7-2-1-3-8-18/h1-17,31H,(H,32,34)(H3,28,30,33) |

InChI-Schlüssel |

XQKBDZBAHAFWEX-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC4=C(C=CC=N4)C5=C(NN=C5)N |

Kanonische SMILES |

C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)NC3=CC=C(C=C3)OC4=C(C=CC=N4)C5=C(NN=C5)N |

Herkunft des Produkts |

United States |

Analyse Chemischer Reaktionen

Tie-2/TEK Inhibitors

Tie-2 inhibitors are primarily explored for anti-angiogenic therapy. A structure-based virtual screening study identified novel type-I inhibitors of Tie-2, focusing on ATP-competitive binding .

Key Biochemical Interactions:

-

TP-C1 and TP-C2 (representative hits) bind to the hinge region of Tie-2 via hydrogen bonds with residues Cys889 and Asp888.

-

Hydrophobic interactions with Val865, Leu889, and Leu914 stabilize binding.

Table 1: Inhibitory Activity of Tie-2 Inhibitors

| Compound | Strategy | IC₅₀ (μM) | Binding Affinity (Kd) |

|---|---|---|---|

| TP-C1 | 1 | 12.5 | Not reported |

| TP-C2 | 2 | 0.8 | ~100 nM |

Source : In silico and enzymatic assays confirmed TP-C2 as the most potent inhibitor, with sub-micromolar IC₅₀ .

Aurora Kinase Inhibitors

Aurora kinases (Aurora A/B) are targeted for anticancer therapies. Inhibitors often disrupt kinase activity by ATP competition or protein-protein interactions (PPIs).

ATP-Competitive Aurora Inhibitors

-

VX-680 (MK-0457) : Binds Aurora A/B with Ki values of 0.6 nM and 18 nM, respectively. Stabilizes inactive DFG-out conformation .

-

AZD1152-HQPA : Selective Aurora B inhibitor (Ki = 0.0017 μM) with >3,000-fold selectivity over Aurora A .

Table 2: Selectivity Profiles of Aurora Inhibitors

| Compound | Aurora A Ki (μM) | Aurora B Ki (μM) | Selectivity (Aurora B/A) |

|---|---|---|---|

| MLN8237 | 0.002 | 0.9 | 450 |

| MK-5108 | 0.017 | 3.1 | 182 |

| AZD1152-HQPA | 5.4 | 0.0017 | 3,176 |

Source : Biochemical kinase assays and crystallography .

Aurora A-TPX2 Interaction Inhibitors

Disrupting the Aurora A-TPX2 PPI is an emerging strategy to enhance selectivity:

-

CAM2602 : Binds Aurora A with KD = 19 nM, competing with TPX2’s Tyr8/Tyr10 residues. Oral bioavailability and in vivo efficacy demonstrated in xenografts .

-

Compound 4 : Modified indole derivative with KD = 158 nM. A methyl group at C-7 stabilizes torsional strain in the carboxylic acid-Aurora A salt bridge .

Biochemical Synergies and Off-Target Effects

-

Aurora A inhibitors (e.g., CAM2602) synergize with paclitaxel in vitro, enhancing mitotic arrest .

-

Off-target risks : ATP-competitive Aurora inhibitors (e.g., MLN8054) show reduced selectivity when Aurora A is bound to TPX2, diminishing selectivity ratios to 2–5 fold .

Antiviral Activity of Aurora Inhibitors

Unexpectedly, Aurora kinase inhibitors (e.g., TAK-901, PF-03814735) impair viral replication:

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

TIE-2 Inhibitors

Table 1: Key TIE-2 Inhibitors

Key Comparisons :

Aurora Kinase Inhibitors

Table 2: Key Aurora Kinase Inhibitors

Key Comparisons :

- Potency : AZD1152-HQPA is the most potent Aurora B inhibitor (IC50 = 0.37 nM), while MK-8745 is highly selective for Aurora A .

- Selectivity : MK-8745 inhibits only Aurora A and 15 off-target kinases at 500 nM, whereas older inhibitors like MK-5108 affect 75 kinases at the same concentration .

- Clinical Relevance : Aurora Inhibitor 1 and AZD1152-HQPA are used in preclinical cancer models, while Ilorasertib’s multi-target nature limits its specificity .

Structural and Functional Insights

TIE-2 Inhibitors

- Structural Classes: Thienopyrimidines: TIE-2 Inhibitor 1 and BAY-826 belong to this class, characterized by 4-amino-thieno[2,3-d]pyrimidine scaffolds . Multi-target Agents: Fenbendazole’s benzimidazole structure enables activity across TIE-2, Aurora kinases, and RAF1 .

Aurora Inhibitors

- Structural Classes: Quinazolines: AZD1152-HQPA and MK-8745 are quinazoline derivatives optimized for Aurora B and A selectivity, respectively . Thienopyrimidines: Aurora B-specific inhibitors (IC50 = 0.2 nM) leverage this scaffold for high potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.